molecular formula C24H21N3O5 B12204081 2-[(pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate

2-[(pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate

Cat. No.: B12204081
M. Wt: 431.4 g/mol
InChI Key: XXSFPZQZYKVLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a benzoisoquinoline moiety, and an ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate typically involves multiple steps, including the formation of the pyridine ring, the benzoisoquinoline moiety, and the ester linkage. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(Pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Nicorandil: A compound with a similar pyridine ring structure, used as a vasodilator.

    Nicotinamide: Shares the pyridinecarboxamide structure and is used in various biological applications.

Uniqueness

2-[(Pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is unique due to its combination of the pyridine ring, benzoisoquinoline moiety, and ester linkage, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate

InChI

InChI=1S/C24H21N3O5/c28-20(32-14-12-26-22(29)17-7-3-11-25-15-17)10-4-13-27-23(30)18-8-1-5-16-6-2-9-19(21(16)18)24(27)31/h1-3,5-9,11,15H,4,10,12-14H2,(H,26,29)

InChI Key

XXSFPZQZYKVLAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)OCCNC(=O)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.